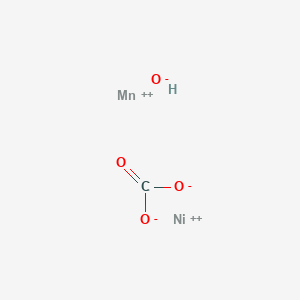

manganese(2+);nickel(2+);carbonate;hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manganese(2+);nickel(2+);carbonate;hydroxide is a compound that consists of manganese, nickel, carbonate, and hydroxide ions. This compound is of significant interest due to its potential applications in various fields, including energy storage, catalysis, and materials science. The combination of manganese and nickel in a carbonate and hydroxide matrix provides unique properties that can be leveraged for advanced technological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of manganese(2+);nickel(2+);carbonate;hydroxide typically involves the co-precipitation method. This method includes dissolving manganese sulfate, nickel sulfate, and a carbonate source such as sodium carbonate in distilled water. The reaction is carried out under controlled pH conditions, usually between 8 and 10, to ensure the formation of the desired carbonate and hydroxide phases .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pH, and concentration of reactants. The use of ammonia bicarbonate as a precipitating agent is common in industrial processes to achieve high purity and yield .

Chemical Reactions Analysis

Thermal Decomposition

Manganese nickel carbonate hydroxide undergoes thermal decomposition at elevated temperatures, forming metal oxides and releasing gaseous products.

Key Findings :

-

Decomposition begins at ~300°C, with CO₂ and H₂O evolution detected via thermogravimetric analysis (TGA) .

-

The mixed oxide (MnNiOₓ) retains a spinel-like structure, enhancing electrochemical stability for battery applications .

Redox Reactions in Energy Storage

The compound participates in reversible redox processes critical for supercapacitors and lithium-ion batteries.

Electrochemical Data :

-

Cyclic Voltammetry : Redox peaks at 0.35 V (oxidation) and 0.25 V (reduction) vs. Ag/AgCl .

-

Rate Performance : 85% capacity retention after 500 cycles at 2C .

Acid-Base Reactions

The compound reacts with acids to release CO₂ and form soluble metal salts.

Kinetics :

-

Reaction with HCl completes within 30 minutes, with CO₂ evolution confirmed via gas chromatography .

Photocatalytic Water Splitting

The compound demonstrates photocatalytic activity for hydrogen evolution under light irradiation.

| Reaction | Conditions | HER Rate | References |

|---|---|---|---|

| 2H₂O → 2H₂↑ + O₂↑ (with MnNi(CO₃)(OH) as catalyst) | White light (0.495 W), 25°C | 10 μmol/g/h |

Mechanistic Insights :

-

The layered structure facilitates charge separation, while CO₃²⁻ acts as a hole scavenger .

-

Bandgap energy: ~2.1 eV, suitable for visible-light absorption .

Hydrolysis and Stability

The compound hydrolyzes in aqueous environments, affecting its long-term stability.

| Reaction | Conditions | Observations | References |

|---|---|---|---|

| MnNi(CO₃)(OH) + H₂O → Mn(OH)₂ + Ni(OH)₂ + CO₃²⁻ | Ambient conditions, pH > 9 | Gradual phase separation |

Stability Data :

Scientific Research Applications

Energy Storage Applications

Supercapacitors and Batteries

Manganese(II) nickel(II) carbonate hydroxide is particularly significant in the development of supercapacitors and lithium-ion batteries. The synergistic effect of manganese and nickel ions enhances the capacitive performance of electrodes. Research indicates that mixed hydroxides like β-Ni₁/₂Mn₁/₂(OH)₂ exhibit high specific capacitance due to their layered structure, which allows for efficient ion intercalation and deintercalation during charge-discharge cycles .

Table 1: Performance Comparison of Electrode Materials

| Material | Specific Capacitance (F/g) | Cycle Stability (%) | Morphology Characteristics |

|---|---|---|---|

| β-Ni₁/₂Mn₁/₂(OH)₂ | 390 | 85 | Spherical aggregates |

| NiMnO₃ (Ilmenite structure) | 65 | 80 | Optimized morphology |

| NaNiPO₄ | 219 | 90 | Maricite structure |

Catalytic Applications

Catalysts for Chemical Reactions

Manganese(II) nickel(II) carbonate hydroxide serves as a precursor for catalysts in various chemical reactions. Its bimetallic nature allows it to participate effectively in catalytic reforming, hydrogenation, and electrocatalysis. The controlled morphology of these catalysts is crucial for enhancing their surface properties and catalytic behaviors .

Case Study: Bimetallic Catalysts

A study on nickel-based bimetallic heterogeneous catalysts demonstrated that the incorporation of manganese significantly improved the catalytic efficiency in hydrogenation reactions, showcasing the potential of manganese(II) nickel(II) carbonate hydroxide as a catalyst precursor .

Materials Science Applications

Synthesis of Novel Materials

The compound is also utilized in materials science for synthesizing novel materials with specific magnetic or electronic properties. Manganese oxides derived from manganese(II) carbonate through calcination are used in various applications such as sensors, magnetic materials, and electronic devices.

Table 2: Properties of Manganese Oxides Derived from Carbonate

| Manganese Oxide | Structure Type | Application Area |

|---|---|---|

| MnO₂ | Tetragonal | Batteries |

| Mn₃O₄ | Spinel | Catalysis |

| MnO | Rocksalt | Magnetic materials |

Environmental Remediation

Heavy Metal Contamination

Manganese(II) nickel(II) carbonate hydroxide has shown potential in environmental remediation strategies aimed at immobilizing heavy metals in contaminated soils and water systems. Its ability to capture specific heavy metals makes it a viable option for addressing pollution issues.

Case Study: Heavy Metal Immobilization

Research highlighted the effectiveness of manganese compounds in immobilizing lead and cadmium ions from aqueous solutions, demonstrating their utility in cleaning up contaminated environments.

Mechanism of Action

The mechanism of action of manganese(2+);nickel(2+);carbonate;hydroxide in energy storage applications involves the reversible redox reactions of manganese and nickel ions. During the charge-discharge cycles in a battery, manganese and nickel undergo oxidation and reduction, facilitating the storage and release of electrical energy . The molecular targets include the manganese and nickel ions, which interact with the electrolyte to form various oxidation states, contributing to the overall electrochemical performance .

Comparison with Similar Compounds

Similar Compounds

Manganese Carbonate (MnCO3): Similar to manganese(2+);nickel(2+);carbonate;hydroxide, manganese carbonate is used in energy storage and catalysis.

Nickel Carbonate (NiCO3): This compound is also used in similar applications, but the presence of manganese in this compound provides additional redox activity, making it more effective in certain applications.

Uniqueness

The uniqueness of this compound lies in its combination of manganese and nickel, which provides a synergistic effect, enhancing the overall performance in applications such as energy storage and catalysis. The mixed metal composition allows for a broader range of redox reactions and improved stability compared to single-metal compounds .

Biological Activity

Manganese(II) and nickel(II) carbonate hydroxide, represented as Mn2+;Ni2+;CO3;OH−, is a compound that has garnered attention for its potential applications in various fields, particularly in biochemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions within biological systems, toxicity profiles, and potential therapeutic applications.

Manganese(II) and nickel(II) carbonate hydroxide is characterized by its layered structure, which allows for ion intercalation. The presence of both manganese and nickel ions contributes to its unique electrochemical properties, making it suitable for applications in energy storage and catalysis. The compound can be synthesized through co-precipitation methods involving manganese and nickel salts in the presence of carbonate and hydroxide ions.

1. Toxicity Profiles

Both manganese and nickel are essential trace elements but can exhibit toxic effects at elevated concentrations.

- Manganese : Chronic exposure to manganese can lead to neurotoxicity, characterized by symptoms similar to Parkinson's disease. The ATSDR toxicological profile indicates that manganese can affect neurological functions and may be particularly harmful to populations with pre-existing conditions or those exposed through occupational settings .

- Nickel : Nickel compounds have been associated with carcinogenic effects, particularly through inhalation routes. They may cause damage to organs and are known to induce allergic reactions in sensitive individuals . Nickel carbonate specifically has been noted for its potential to cause lung cancer upon chronic exposure .

2. Biomarkers of Exposure

Biomarkers for manganese exposure include elevated levels of manganese in blood and urine. For nickel, biomarkers include urinary nickel levels, which correlate with exposure levels. These biomarkers help in assessing the extent of exposure and potential health impacts.

3. Synergistic Effects

Research indicates that the combination of Mn2+ and Ni2+ ions can enhance certain biological activities due to their synergistic effects. For instance, studies have shown that when used in hybrid supercapacitors, the presence of both ions improves electrochemical performance significantly compared to their individual counterparts .

1. Electrochemical Applications

A study demonstrated that layered double hydroxides (LDHs) containing both nickel and manganese exhibit high faradaic pseudocapacitance, making them attractive for use in energy storage devices such as supercapacitors . The electrochemical performance was found to be superior when both metals were present, indicating a cooperative effect that enhances charge storage capacity.

2. Photocatalytic Properties

Recent investigations into hierarchical nickel carbonate hydroxide nanostructures revealed photocatalytic activity under visible light, with a hydrogen evolution reaction yield of 10 μmol g−1 h−1. This suggests potential applications in sustainable energy production through water splitting .

Data Tables

| Property | Manganese(II) | Nickel(II) | Combined (Mn2+;Ni2+;CO3;OH−) |

|---|---|---|---|

| Toxicity | Neurotoxic | Carcinogenic | Synergistic effects observed |

| Biomarkers | Blood/urine Mn | Urinary Ni | Elevated levels indicate exposure |

| Electrochemical Performance | Moderate | Moderate | Enhanced due to synergistic interaction |

| Photocatalytic Activity | Not significant | Not significant | Significant under visible light |

Properties

CAS No. |

648432-40-0 |

|---|---|

Molecular Formula |

CHMnNiO4+ |

Molecular Weight |

190.65 g/mol |

IUPAC Name |

manganese(2+);nickel(2+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Mn.Ni.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |

InChI Key |

LHSUWQLPGKNVCP-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Mn+2].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.